molecular formula C10H5F3N2O3 B12977290 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde

3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B12977290
M. Wt: 258.15 g/mol
InChI Key: GUBLBPHIHOQQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a trifluoromethoxy group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethoxy group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products Formed

    Oxidation: Formation of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxadiazole ring can contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1,2,4-Oxadiazol-3-yl)-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-(1,2,4-Oxadiazol-3-yl)-4-chlorobenzaldehyde: Similar structure but with a chloro group instead of a trifluoromethoxy group.

    3-(1,2,4-Oxadiazol-3-yl)-4-nitrobenzaldehyde: Similar structure but with a nitro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C10H5F3N2O3

Molecular Weight

258.15 g/mol

IUPAC Name

3-(1,2,4-oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)18-8-2-1-6(4-16)3-7(8)9-14-5-17-15-9/h1-5H

InChI Key

GUBLBPHIHOQQFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C2=NOC=N2)OC(F)(F)F

Origin of Product

United States

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